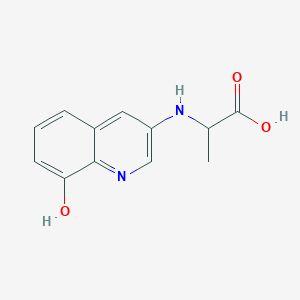

2-((8-Hydroxyquinolin-3-yl)amino)propanoic acid

Description

Properties

Molecular Formula |

C12H12N2O3 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

2-[(8-hydroxyquinolin-3-yl)amino]propanoic acid |

InChI |

InChI=1S/C12H12N2O3/c1-7(12(16)17)14-9-5-8-3-2-4-10(15)11(8)13-6-9/h2-7,14-15H,1H3,(H,16,17) |

InChI Key |

ZHHYPVXAUWADPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)NC1=CN=C2C(=C1)C=CC=C2O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-((8-Hydroxyquinolin-3-yl)amino)propanoic acid typically involves several steps. One common method starts with o-methoxyacetanilide, which undergoes a series of reactions including Vilsmeier-Haack, Erlenmeyer-Plöchl, and methanolysis reactions to yield a dehydroamino acid derivative. This intermediate is then subjected to catalytic hydrogenation, reductive dechlorination, and demethylation to produce the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Key Reaction Parameters:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF, 0–5°C, 12 h | 78 | |

| Erlenmeyer-Plöchl | Hippuric acid, Ac₂O, NaOAc, 120°C, 4 h | 65 | |

| Methanolysis | HCl/MeOH, reflux, 6 h | 89 |

Amide Coupling Reactions

The carboxylic acid group undergoes amidation with primary/secondary amines using N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), producing N-alkylpropanamide derivatives. For example:

Representative Spectral Data for Amides:

| Compound | ¹H NMR (DMSO-d₆) Key Signals (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| N-Morpholino derivative | 2.63 (t, J = 6.0 Hz, CH₂CO), 3.45–3.51 (m, morpholine CH₂) | 32.5 (CH₂CO), 166.2 (CONR₂), 172.4 (CO) |

Hydrazide Formation

Treatment of methyl ester precursors with hydrazine hydrate produces hydrazides, which serve as intermediates for thiosemicarbazide synthesis:

Reaction Pathway:

-

Ester Activation : Methyl ester → hydrazide (NH₂NH₂, EtOH, Δ).

-

Thiosemicarbazide Formation : Hydrazide + aryl isothiocyanate → thiosemicarbazides (e.g., 8a–c , 72–88% yield) .

Functionalization of the Quinoline Core

The 8-hydroxy group participates in:

-

O-Alkylation : Reacts with alkyl halides (e.g., CH₃I, K₂CO₃) to form ethers.

-

Coordination Chemistry : Acts as a bidentate ligand for metal complexes (e.g., Zn²⁺, Al³⁺) .

Stereochemical Modifications

Enantiopure forms are resolved via:

-

Chiral Chromatography : Using cellulose-based CSPs (e.g., Chiralpak IC).

-

Enzymatic Resolution : Lipase-mediated acylations (e.g., Candida antarctica lipase B) .

Stability and Degradation

-

pH-Dependent Behavior : Carboxylic acid deprotonates above pH 4.5, altering solubility.

This compound’s bifunctional design enables applications in metallopharmaceuticals and bioactive conjugates, with further studies needed to explore its catalytic and therapeutic potential.

Scientific Research Applications

2-((8-Hydroxyquinolin-3-yl)amino)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chelating agent for metal ions in coordination chemistry studies.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its metal-chelating properties.

Industry: It is used in the development of artificial metalloenzymes and other biocatalysts.

Mechanism of Action

The primary mechanism of action of 2-((8-Hydroxyquinolin-3-yl)amino)propanoic acid involves its ability to chelate metal ions. This chelation can stabilize metal ions within protein structures, facilitating various biochemical reactions. The compound’s molecular targets include metal-binding sites on proteins, and it can influence pathways involving metal-dependent enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key Observations :

- Carboxylic Acid vs. Amide : The carboxylic acid group in compound 3 facilitates ionic interactions in biological systems, while the amide derivatives (e.g., 9a–j ) enhance lipophilicity and membrane permeability, as seen in their cytotoxic activity .

Physicochemical Properties

Key Observations :

- The hydroxy and carboxylic acid groups in the target compound may reduce lipophilicity (calculated LogP ~2.0–3.0) compared to alkylamides (e.g., 9b : LogP ~2.5–3.5), affecting bioavailability .

Biological Activity

2-((8-Hydroxyquinolin-3-yl)amino)propanoic acid, also known as 2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid, is a compound with significant biological activity attributed to its unique chemical structure, which combines an amino acid backbone with a hydroxyquinoline moiety. This article delves into the biological properties, synthesis methods, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₂N₂O₃, consisting of two nitrogen atoms, three oxygen atoms, and twelve carbon atoms. The presence of the hydroxyquinoline group enhances its biological interactions, particularly in antioxidant activity and metal ion chelation.

1. Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant properties. The hydroxyquinoline moiety is known for its ability to scavenge free radicals, thereby potentially protecting cells from oxidative stress. This activity has implications for neuroprotective applications in diseases characterized by oxidative damage.

2. Interaction with Biological Targets

The compound has been shown to interact with various enzymes and receptors involved in oxidative stress pathways. Studies suggest that it may bind to metal ions due to its chelating properties, which can be beneficial in detoxification processes or in the treatment of metal overload conditions.

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties reveal that this compound may inhibit the growth of certain bacteria and fungi. For instance, it has been noted to exhibit activity against Gram-positive and Gram-negative bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values require further elucidation.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. Common methods include:

- Vilsmeier-Haack Reaction : This reaction is employed to introduce the hydroxyquinoline moiety into the compound.

- Catalytic Hydrogenation : Used to reduce intermediates while maintaining stereochemical integrity.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid | Similar amino acid structure | Different position of hydroxy group |

| 8-Hydroxyquinoline | Base structure without propanoic acid | Known for strong chelating properties |

| Quinolone derivatives | Contains quinoline ring | Broad spectrum antimicrobial activity |

This table illustrates how variations in functional groups and structural configurations influence biological activity.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound:

- Antioxidant Efficacy : A study demonstrated that compounds with hydroxyquinoline structures significantly reduced oxidative stress markers in cell cultures.

- Metal Chelation : Research indicated that this compound could effectively chelate metal ions such as iron and copper, potentially reducing their toxicity in biological systems.

- Antimicrobial Testing : Initial tests showed varying degrees of antimicrobial activity against common pathogens, warranting further investigation into its clinical applications.

Q & A

Q. What are the established synthetic routes for 2-((8-Hydroxyquinolin-3-yl)amino)propanoic acid, and what key intermediates are involved?

The synthesis typically involves coupling 8-hydroxyquinoline derivatives with amino acid precursors. A validated method includes:

- Step 1 : Protection of the amino group in the amino acid (e.g., using Fmoc or Boc groups) to prevent side reactions .

- Step 2 : Selective functionalization of the 3-position of 8-hydroxyquinoline via electrophilic substitution or transition-metal-catalyzed coupling .

- Step 3 : Deprotection and purification via reverse-phase HPLC or column chromatography.

Key intermediates include Fmoc-protected amino acid derivatives and halogenated 8-hydroxyquinoline precursors.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR Spectroscopy : Use - and -NMR to confirm the coupling of the quinoline and amino acid moieties. Aromatic protons in the 8-hydroxyquinoline ring appear between δ 7.5–9.0 ppm, while the propanoic acid backbone resonates at δ 3.0–4.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight validation (expected [M+H] ~317.3 g/mol).

- HPLC : C18 columns with UV detection at 254 nm for purity assessment (>95% recommended for biological studies) .

Q. What safety protocols should be followed when handling this compound in the lab?

- Exposure Control : Use fume hoods for synthesis and characterization. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal.

- Emergency Measures : In case of skin contact, rinse with water for 15 minutes and consult occupational health services for persistent irritation .

Advanced Research Questions

Q. How can this compound be applied in studying membrane protein dynamics using NMR?

this compound (HQA) is a metal-chelating unnatural amino acid used for paramagnetic relaxation enhancement (PRE) in solid-state NMR.

- Methodology : Incorporate HQA into proteins via genetic code expansion. The 8-hydroxyquinoline moiety binds paramagnetic metals (e.g., Cu), inducing PRE effects to measure intermolecular distances (<20 Å) in protein-ligand complexes .

- Case Study : Park et al. (2014) used HQA to map interactions between monomeric interleukin-8 and CXCR1, resolving structural dynamics critical for signaling .

Q. How can researchers resolve contradictions in biological activity data for this compound?

Contradictions in enzyme inhibition or cytotoxicity data may arise from:

- Metal Chelation Variability : Test activity under controlled metal ion conditions (e.g., with/without Zn) to isolate chelation-dependent effects.

- Purity Verification : Reassess compound purity via LC-MS and compare with commercial reference standards (e.g., NIST-certified samples) .

- Buffer Compatibility : Adjust pH (6.5–7.5) to prevent precipitation, which can skew bioassay results .

Q. What strategies optimize the compound’s solubility and stability for in vitro assays?

- Solubility : Use DMSO stocks (≤10 mM) diluted into aqueous buffers containing 0.1% Tween-20 to prevent aggregation.

- Stability : Store lyophilized powder at -20°C under inert gas (argon). Avoid repeated freeze-thaw cycles.

- Validation : Conduct stability tests via UV-Vis spectroscopy (monitor absorbance at 340 nm for degradation) .

Q. How does this compound compare to structurally similar derivatives in drug discovery pipelines?

- Structural Analogues : Derivatives like 2-amino-3-(2-nitrophenyl)propanoic acid show higher specificity for tyrosine kinase inhibition but lower solubility .

- Activity Trade-offs : HQA’s metal-chelating ability enhances utility in metalloprotein studies but may introduce off-target effects in cell-based assays. Always include control experiments with metal-free analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.